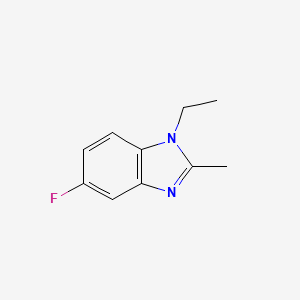

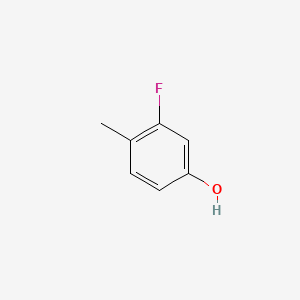

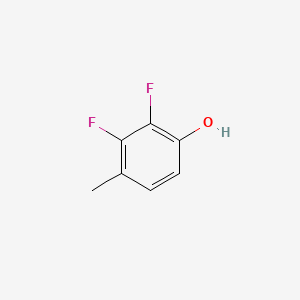

3-Fluoro-4-methylphenol

Übersicht

Beschreibung

3-Fluoro-4-methylphenol is a phenolic derivative . It has an empirical formula of C7H7FO and a molecular weight of 126.13 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methylphenol involves dissolving 3-Fluoro-4-methylaniline in a 10% sulfuric acid aqueous solution . Sodium nitrate is then added, and the reaction mixture is stirred at various temperatures for several hours . The reaction is quenched with ice water, and the aqueous layer is extracted with ethyl acetate . The combined organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure . The residue is purified by column chromatography to yield the target compound .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylphenol can be represented by the SMILES stringCc1ccc(O)cc1F . The InChI representation is 1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 . Physical And Chemical Properties Analysis

3-Fluoro-4-methylphenol is a solid at room temperature . It has a melting point of 72°C, a boiling point of 196°C, and a density of 1.17 . It has a refractive index of 1.5150 and a flash point of 29°C . It is stored in an inert atmosphere at room temperature . It appears as a powder to lump form and has a phenol-like odor .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoro-4-methylphenol is an important raw material used in organic synthesis . It can be used as a building block to synthesize more complex organic compounds.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various pharmaceutical drugs.

Agrochemicals

3-Fluoro-4-methylphenol is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases.

Dyestuff Fields

In the dyestuff industry, 3-Fluoro-4-methylphenol is used as an intermediate . It helps in the production of dyes that are used in various industries such as textiles, paper, and leather.

Detection of Aromatic Metabolites

4-Fluoro-3-methylphenol, a compound similar to 3-Fluoro-4-methylphenol, has been used to detect aromatic metabolites in a methanogenic m-cresol-degrading consortium . This suggests that 3-Fluoro-4-methylphenol could potentially be used in a similar manner.

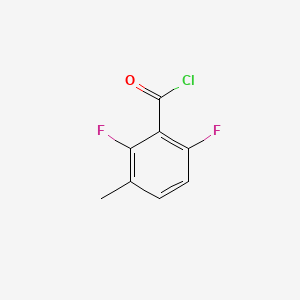

Preparation of Fluoronaphthoquinone

4-Fluoro-3-methylphenol has been used in the preparation of 8-fluoronaphthoquinone via a Friedel Crafts acylation reaction with maleic anhydride . Given the structural similarity, 3-Fluoro-4-methylphenol could potentially be used in a similar synthetic route.

Safety and Hazards

3-Fluoro-4-methylphenol is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, and Eye Irrit. 2 . It has hazard statements H302, H319, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, not eating, drinking, or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .

Eigenschaften

IUPAC Name |

3-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOOCAXPERKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379128 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylphenol | |

CAS RN |

452-78-8 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

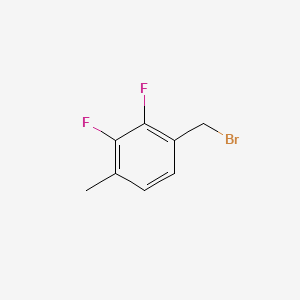

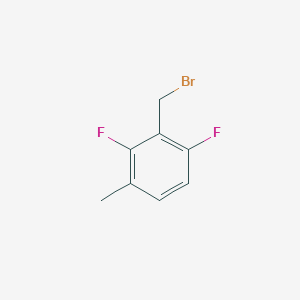

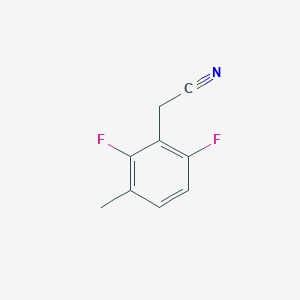

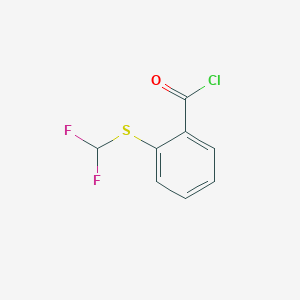

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)